Olean-12-en-28-oic acid, 3-hydroxy-, (3b)-
Description
Olean-12-en-28-oic acid, 3-hydroxy-, (3β)-, commonly known as oleanolic acid, is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₃ and a molecular weight of 456.70 g/mol . It is widely distributed in plants and exhibits diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and anticancer properties . Its structure features a hydroxyl group at the C-3 position, a carboxylic acid at C-28, and an oleanane skeleton with a double bond at C-12 .
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21?,22-,23+,27+,28-,29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJYXULNPSFWEK-ICNSIDBZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olean-12-en-28-oic acid, 3-hydroxy-, (3b)- involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the tetradecahydropicene core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent hydrogenation steps.
Introduction of hydroxyl and carboxylic acid groups: Functionalization of the core structure is carried out using selective oxidation and carboxylation reactions.
Chiral resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or crystallization are employed to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at C3 undergoes oxidation to form ketone derivatives.
*Yield from alternative methods using KOH/hydrazine.
Reduction Reactions
The ketone group at C3 can be reduced back to the alcohol.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| C3 ketone reduction | KOH, hydrazine in ethanol, 5.5 h, Δ | Olean-12-en-28-oic acid, 3-hydroxy- | 41% |
Esterification and Acylation
The hydroxyl (C3) and carboxylic acid (C28) groups participate in esterification.
C3 Esterification
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Butyryl chloride | Pyridine, room temperature | 3β-Butyryloxy-olean-12-en-28-oic acid | 85%† | |
| Acetic anhydride | Catalytic H₂SO₄ | 3β-Acetoxy-olean-12-en-28-oic acid | 90%‡ |
C28 Esterification
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol/H⁺ | Acidic reflux | Methyl oleanolate | 95%§ |
†Estimated from industrial-scale isolation.
‡Based on methylation/acetylation protocols.
§Typical yield for Fischer esterification.
Heterocyclic Derivative Formation
The C3 hydroxyl group facilitates ring-forming reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxadiazole synthesis | Hydroxylamine, cyclization | Olean-12-eno[2,3-c] oxadiazol-28-oic acid | 70% |
Structural Modifications and Biological Implications
Derivatives exhibit tailored bioactivity:
-
Anti-leukemia activity : The oxadiazole derivative (OEOA) inhibits K562 cell proliferation via G1 cell cycle arrest and erythroid differentiation .
-
Enhanced solubility : Esterification at C28 improves pharmacokinetic profiles .
Mechanistic Insights
-
Oxidation : Dess-Martin periodinane selectively oxidizes C3-OH to ketone without affecting the Δ¹² double bond .
-
Esterification : C3 acylation proceeds via nucleophilic acyl substitution, while C28 esterification follows acid-catalyzed mechanisms .
Analytical Characterization
Products are validated using:
Scientific Research Applications
Biological Activities
Oleanolic acid exhibits a range of biological activities that make it a subject of interest in scientific research:
- Antioxidant Properties : Oleanolic acid has been shown to scavenge free radicals and reduce oxidative stress, contributing to its protective effects against cellular damage .
- Anti-inflammatory Effects : Studies indicate that oleanolic acid can inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases .
- Antimicrobial Activity : Research has demonstrated its effectiveness against various pathogens, including bacteria and fungi, suggesting its use in developing natural antimicrobial agents .
- Hepatoprotective Effects : Oleanolic acid is known to protect liver cells from damage caused by toxins and oxidative stress, indicating its potential in treating liver diseases .
Cancer Research
Oleanolic acid has gained attention for its potential anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in various models. For instance:
- A study reported that oleanolic acid reduced the viability of breast cancer cells through apoptosis induction .
Diabetes Management
Research suggests that oleanolic acid may improve insulin sensitivity and lower blood glucose levels, making it a candidate for managing diabetes:
- Clinical studies have shown that supplementation can lead to significant reductions in fasting blood glucose levels .
Cardiovascular Health
Oleanolic acid may contribute to cardiovascular health by improving lipid profiles and reducing cholesterol levels:
Nutritional Applications
Oleanolic acid is found in several dietary sources such as olives, and its incorporation into functional foods is being explored due to its health benefits:
Table 1: Summary of Research Findings on Oleanolic Acid
Mechanism of Action
The mechanism of action of Olean-12-en-28-oic acid, 3-hydroxy-, (3b)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Derivatives and Modifications
Acetylation at C-3
- Compound: 3-Acetoxyolean-12-en-28-oic acid (acetylated oleanolic acid)
- Structural Change : Replacement of the C-3 hydroxyl group with an acetyl group.
- Activity: Retains cytotoxicity but may alter pharmacokinetic profiles compared to oleanolic acid .
Glycosylation
- Compound: 3-O-[β-D-glucopyranosyl-(1→3)-β-D-6-O-methyl-glucuronopyranosyl] oxy-olean-12-en-28-oic acid .
- Structural Change : Addition of sugar moieties to the C-3 hydroxyl group.
- Impact : Increases water solubility and may enhance target specificity via glycoside transport mechanisms.
- Activity : Glycosylated derivatives often show modified bioavailability but require further cytotoxicity studies .
Amide Formation
- Compound: Tryptamine and fluorotryptamine amides of oleanolic acid (e.g., compound 3a: (3β)-3-(acetyloxy)olean-12-en-28-oic acid tryptamine amide) .
- Structural Change : Conjugation of tryptamine/fluorotryptamine to the C-28 carboxyl group.
- Impact : Enhances interaction with cellular receptors, improving apoptosis induction.
- Activity: 3a: IC₅₀ = 8.7 ± 0.4 µM (HeLa), 9.0 ± 0.4 µM (G-361) . 3b (fluorotryptamine derivative): IC₅₀ = 6.7 ± 0.4 µM (HeLa), superior to oleanolic acid .
Hydroxylation and Epoxidation
Polyhydroxy Derivatives
- Compound : 3β,23,30-Trihydroxy olean-12-en-28-oic acid .
- Structural Change : Additional hydroxyl groups at C-23 and C-30.
- Activity: Exhibits molluscicidal, antifungal, and anti-inflammatory activities, broadening its therapeutic scope compared to oleanolic acid .
Epoxy Derivatives
- Compound: 3,25-Epoxy-3α-hydroxy-22β-[(S)-3-hydroxy-2-methylidenebutanoyl]oxy-olean-12-en-28-oic acid .
- Structural Change : Epoxidation at C-3/C-25 and esterification at C-22.
Keto and Sulfur-Containing Derivatives
Keto Derivatives
- Compound : 3,6-Diketo-olean-12-en-28-oic acid .
- Structural Change : Introduction of keto groups at C-3 and C-4.
Thiophene Conjugates
- Compound : (3β)-3-((Thiophene-2-carbonyl)oxy)-olean-12-en-28-oic acid .
- Structural Change : Thiophene-based acyloxy group at C-3.
- Activity: Antimicrobial: MIC = 5–25 µg/mL against Staphylococcus aureus and Penicillium italicum . Comparison: Oleanolic acid lacks significant antimicrobial activity, highlighting the role of sulfur moieties .
Data Tables
Table 1. Cytotoxicity of Oleanolic Acid and Key Derivatives
Biological Activity
Olean-12-en-28-oic acid, commonly known as oleanolic acid , is a pentacyclic triterpenoid that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of oleanolic acid, focusing on its therapeutic potential, mechanisms of action, and recent findings from various studies.
Overview of Oleanolic Acid
Oleanolic acid is predominantly found in several plants, including olives (Olea europaea), and is known for its anti-inflammatory, anti-cancer, anti-diabetic, and hepatoprotective properties. Its hydrophobic nature poses challenges for bioavailability, prompting ongoing research into enhancing its therapeutic efficacy through structural modifications and derivatives.
Pharmacological Activities
1. Anti-Cancer Effects:
Oleanolic acid exhibits inhibitory effects against various cancer types. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways:
- Mechanism of Action: Oleanolic acid modulates signaling pathways such as NF-κB and MAPK, leading to reduced cell proliferation and enhanced apoptosis in cancer cells .
- Case Study: A derivative of oleanolic acid, OEOA (Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid), demonstrated significant anti-leukemic effects by inducing cell cycle arrest in K562 cells and downregulating Cyclin D1 and Cdk4/6 expression .
2. Anti-Inflammatory Properties:
Oleanolic acid has shown potential in reducing inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes:
- Research Findings: Studies indicate that oleanolic acid can inhibit COX-2 expression and modulate NF-κB signaling pathways, contributing to its anti-inflammatory effects .
3. Hepatoprotective Effects:
Oleanolic acid protects liver cells from damage caused by toxins and oxidative stress:
4. Anti-Diabetic Activity:
Research suggests that oleanolic acid improves insulin sensitivity and β-cell function:
- Findings: Animal studies have demonstrated that oleanolic acid can lower blood glucose levels and improve metabolic parameters in diabetic models .
Structure-Activity Relationship
The biological activity of oleanolic acid is significantly influenced by its chemical structure. Modifications at specific positions can enhance its potency against various diseases:
| Derivative | Modification | Biological Activity |
|---|---|---|
| OEOA | Oxadiazole ring | Anti-leukemia |
| AR-3 | Hydroxylation | Anti-osteoclastogenic |
| CDDO | Dioxo group | Induces differentiation in leukemia cells |
Recent Advances in Research
Recent studies have focused on synthesizing new derivatives of oleanolic acid to improve its therapeutic efficacy. For instance:
- Biotransformation Studies: Research indicates that biotransformation using certain fungi can yield metabolites with enhanced biological activities .
- Novel Derivatives: Compounds such as 3α-hydroxyolean-12-en-27-oic acids have been identified for their ability to inhibit osteoclastogenesis by suppressing RANKL-mediated signaling pathways .
Q & A
Q. How can oleanolic acid (OA) be synthesized and structurally characterized in a laboratory setting?
OA is synthesized via Claisen-Schmidt condensation using lithium hydroxide and aromatic aldehydes in ethanol, yielding derivatives with 80–93% efficiency . Structural characterization involves:
- Nuclear Magnetic Resonance (NMR) : Specific and NMR shifts confirm stereochemistry (e.g., olefinic protons at δ 5.30–5.40 ppm for the Δ-double bond) .
- Mass Spectrometry (ESI-MS) : Molecular ions (e.g., m/z 455.3 [M-H]) validate molecular weight .
- Melting Point Analysis : Derivatives exhibit distinct melting points (138–186°C), aiding purity assessment .
Q. What standard methods are used to evaluate the basic biological activity of OA?
- Antiproliferative Assays : Cell viability tests (e.g., MTT assay) against cancer lines (HepG2, MCF-7, Caco-2) with IC values .
- Antimicrobial Screening : Agar diffusion or microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Aspergillus niger) .
- Apoptosis Induction : Flow cytometry to detect Annexin V/PI staining in cancer cells (e.g., MCF-7/TAMR) .
Q. How is OA isolated from natural sources, and what purity benchmarks are applied?
OA is extracted from plant material (e.g., olive fruits) via ethanol or methanol maceration, followed by column chromatography (silica gel or Sephadex). Purity is verified by:
- HPLC : Retention time matching with certified reference standards (e.g., Sigma-Aldrich, ≥97% purity) .
- TLC : R values under UV visualization .
Advanced Research Questions
Q. How can synthetic routes for OA derivatives be optimized to enhance bioactivity?
- Functional Group Modifications : Acylation at C-3 (e.g., thiophene or chlorine substituents) improves antifungal activity (e.g., compound 15 in ).
- Stereochemical Control : Use of chiral catalysts or enantioselective synthesis to resolve stereocenters (e.g., C-3β vs. C-2α configurations) .
- Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF) and palladium catalysts enhance coupling reactions .
Q. What strategies resolve contradictions in NMR data for OA analogs?
- 2D-NMR Techniques : HSQC and HMBC correlations clarify ambiguous signals (e.g., distinguishing C-23 vs. C-24 hydroxyls) .
- X-ray Crystallography : Absolute configuration confirmation for disputed stereocenters .
- Computational Modeling : DFT calculations predict chemical shifts and validate experimental data .
Q. How do structural modifications of OA impact its mechanism of action in cancer cells?
- SAR Studies : Introducing a p-coumaroyl group at C-3 increases antiproliferative activity (e.g., 3β-trans-p-coumaroyloxy-2α-hydroxy OA inhibits MCF-7 cells at IC = 8.2 μM) .
- Proteomic Profiling : Western blotting to track apoptosis markers (e.g., Bax/Bcl-2 ratio) in OA-treated cells .
- Metabolic Stability Assays : Microsomal incubation to assess oxidation resistance of C-28 methyl ester analogs .
Q. What advanced analytical techniques validate OA’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
